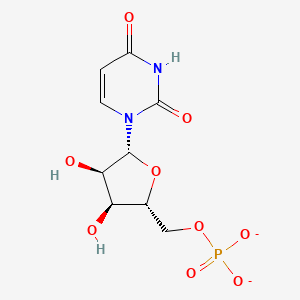
methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is an organic compound with a complex structure that includes a phenyl ring, an ester group, and a hydroxybutoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The hydroxybutoxy side chain may also play a role in its biological activity by interacting with cellular membranes or proteins.
類似化合物との比較
Similar Compounds
Methyl ®-2-(3-(3-hydroxypropoxy)phenyl)acetate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxyethoxy)phenyl)acetate: Even shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxybutyl)phenyl)acetate: Lacks the ether linkage in the side chain.
Uniqueness
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxybutoxy side chain differentiates it from other similar compounds and may enhance its solubility and interaction with biological targets.
特性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
methyl 2-[3-[(3R)-3-hydroxybutoxy]phenyl]acetate |
InChI |
InChI=1S/C13H18O4/c1-10(14)6-7-17-12-5-3-4-11(8-12)9-13(15)16-2/h3-5,8,10,14H,6-7,9H2,1-2H3/t10-/m1/s1 |
InChIキー |
AETUZYOMOMSPRQ-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)OC)O |
正規SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)

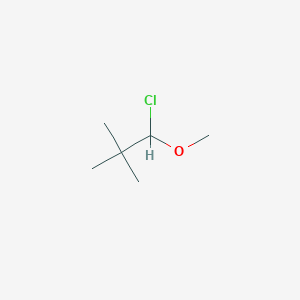
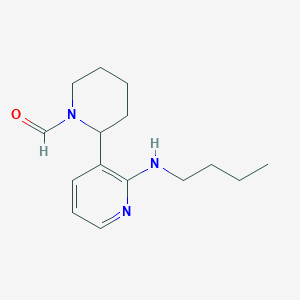
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)

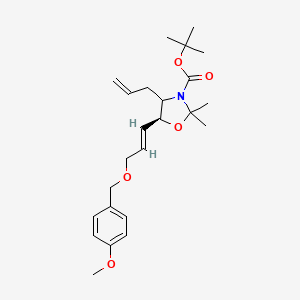
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
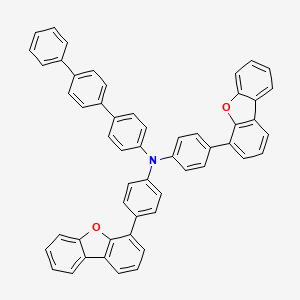


![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)
